4'-METHYLBIPHENYL-4-YL 3-IODOBENZOATE
Description
4'-Methylbiphenyl-4-yl 3-iodobenzoate is an aromatic ester compound characterized by a biphenyl core substituted with a methyl group at the 4' position and a 3-iodobenzoate ester at the 4-position. The iodine atom at the meta position of the benzoate group introduces steric and electronic effects, while the biphenyl system contributes to hydrophobicity and structural rigidity. This compound is likely synthesized via esterification of 3-iodobenzoic acid with 4'-methylbiphenyl-4-ol, employing coupling agents (e.g., DCC) or acid chloride intermediates. Applications include its use as a synthetic intermediate in pharmaceuticals or materials science, particularly in reactions requiring aryl iodide precursors .
Properties
Molecular Formula |
C20H15IO2 |
|---|---|
Molecular Weight |
414.2g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 3-iodobenzoate |
InChI |
InChI=1S/C20H15IO2/c1-14-5-7-15(8-6-14)16-9-11-19(12-10-16)23-20(22)17-3-2-4-18(21)13-17/h2-13H,1H3 |
InChI Key |
RUBCJYMQPJTKFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 4’-Methyl[1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The biphenyl core can undergo coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azido or thiocyanato derivatives can be formed.
Coupling Products: More complex biphenyl derivatives with extended conjugation or functional groups can be synthesized through coupling reactions.
Scientific Research Applications
4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of probes or ligands for biological studies.
Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic or non-catalytic processes. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a desired biological effect. The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight and Polarity : The iodine atom in 4'-methylbiphenyl-4-yl 3-iodobenzoate increases its molecular weight (414.24 g/mol) compared to bromo (383.23 g/mol) or chloro analogs. The biphenyl group reduces polarity, favoring solubility in organic solvents (e.g., DCM, THF) over aqueous media .
- Thermal Stability : Iodine’s larger atomic radius may reduce melting points compared to bromo/chloro analogs due to weaker crystal lattice interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
